molecular formula C12H22N2 B6271146 N1-(adamantan-2-yl)ethane-1,2-diamine CAS No. 578713-60-7

N1-(adamantan-2-yl)ethane-1,2-diamine

Cat. No.: B6271146
CAS No.: 578713-60-7
M. Wt: 194.32 g/mol
InChI Key: LSZAYCTUPPKNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(adamantan-2-yl)ethane-1,2-diamine is a versatile organic compound characterized by the presence of an adamantane moiety attached to an ethane-1,2-diamine backbone. This compound is known for its unique structural properties, which make it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(adamantan-2-yl)ethane-1,2-diamine typically involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This reaction yields racemic this compound, which can be resolved into its enantiomers using l-tartaric acid . The individual enantiomers can then be derivatized into various chiral ligands .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The compound is often produced in bulk for use in pharmaceutical and chemical research .

Chemical Reactions Analysis

Types of Reactions

N1-(adamantan-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-(adamantan-2-yl)ethane-1,2-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(adamantan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity and selectivity. The ethane-1,2-diamine backbone allows for versatile chemical modifications, enabling the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(adamantan-1-yl)ethane-1,2-diamine
  • 1-(adamantan-1-yl)propane-1,2-diamine
  • 2-(adamantan-1-yl)ethane-1,2-diamine

Uniqueness

N1-(adamantan-2-yl)ethane-1,2-diamine stands out due to its specific structural configuration, which imparts unique chemical and physical properties. The presence of the adamantane moiety enhances its stability and rigidity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

578713-60-7

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

N'-(2-adamantyl)ethane-1,2-diamine

InChI

InChI=1S/C12H22N2/c13-1-2-14-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,14H,1-7,13H2

InChI Key

LSZAYCTUPPKNOV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCN

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.